molecular formula C13H21N3O2 B13214023 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid

Cat. No.: B13214023
M. Wt: 251.32 g/mol
InChI Key: MXIKSIDKHDYVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 1-{2-Amino-1-[1-(Propan-2-yl)-1H-Pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic Acid

The compound represents a sophisticated merger of three pharmacophoric elements: a strained cyclobutane core, a bioisosteric pyrazole ring, and an ethylamine side chain. This configuration enables unique three-dimensional interactions with biological targets while maintaining metabolic stability through strategic steric protection.

Systematic Nomenclature and IUPAC Classification

The IUPAC name 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid follows hierarchical substitution rules:

  • Parent structure : Cyclobutane ring with carboxylic acid at position 1
  • Primary substituent : Ethyl group at position 1 bearing:
    • Amino group at C2
    • 1-(propan-2-yl)-1H-pyrazol-5-yl group at C1
  • Heterocycle specification : Pyrazole nitrogen numbering places substituents at N1 (isopropyl) and C5 (linking to ethyl)

This nomenclature aligns with PubChem's descriptor system for analogous compounds. The stereochemistry (absent from the name) would require R/S configuration indicators if resolved.

Table 1: Structural Comparison with Related Compounds
Property Target Compound CID 137703039 CID 44441302
Core Structure Cyclobutane-carboxylic acid Cyclobutane-carboxylic acid Pyrazole-carboxylic acid
Nitrogen Content 3N (amine + pyrazole) 3N (amine + pyrazole) 2N (pyrazole)
Molecular Weight 251.32 g/mol* 251.32 g/mol 166.18 g/mol
Key Functional Groups Amino, carboxylic acid Amino, carboxylic acid Carboxylic acid

*Calculated from C13H21N3O2 formula

Historical Context of Cyclobutane-Pyrazole Hybrid Molecules

The merger of cyclobutane and pyrazole motifs emerged from three key pharmaceutical development phases:

  • 1950s-1970s : Cyclobutane derivatives explored as constrained analogs of acyclic therapeutics (e.g., cyclobutane-amino acids mimicking peptide turn structures)
  • 1980s-2000s : Pyrazole incorporation accelerated through HIV protease inhibitor research, utilizing nitrogen heterocycles for targeted hydrogen bonding
  • 2010s-Present : Hybrid systems combining both elements developed for kinase inhibition and epigenetic modulation, capitalizing on cyclobutane's torsional restriction and pyrazole's metal-binding capacity

A pivotal 2022 study demonstrated cyclobutane-pyrazole hybrids' ability to stabilize protein-ligand complexes through simultaneous hydrophobic (cyclobutane) and dipole-dipole (pyrazole) interactions. This dual mechanism inspired rational design of the subject compound's isopropyl-pyrazole moiety to enhance target residence time.

Position in Contemporary Medicinal Chemistry Research

Modern applications leverage three structural features:

  • Cyclobutane Carboxylic Acid

    • Creates a 94° C-C-C bond angle versus 88° in unsubstituted cyclobutane
    • Increases ring puckering to relieve torsional strain while maintaining π-orbital alignment for charge transfer interactions
    • Serves as hydrogen bond acceptor/donor through carboxyl group
  • 1-(Propan-2-yl)-1H-pyrazol-5-yl Group

    • Isopropyl substitution at N1 prevents undesired N-H hydrogen bonding competition
    • Pyrazole C5 linkage preserves aromatic sextet while allowing conjugation extension
  • Ethylamine Spacer

    • 2-aminoethyl chain enables:
      • Salt bridge formation with aspartate/glutamate residues
      • Conformational flexibility (ΔGrot = 2.1 kcal/mol for C-N bond rotation)
      • pH-dependent charge states (pKa ≈ 9.1 for amine, 4.7 for carboxylic acid)
Table 2: Computational Pharmacokinetic Predictions
Parameter Value Method
LogP 1.38 XLogP3
Polar Surface Area 89.7 Ų Ertl Approximation
H-bond Donors 3 Topological Analysis
Rotatable Bonds 5 IUPAC Definition
Predicted Caco-2 Perm. 12.7 nm/s PAMPA Model

Data derived from PubChem's computational pipelines for analogous structures

Current research focuses on its potential as:

  • Allosteric modulator of interleukin-associated kinases (JAK/STAT pathway)
  • Zinc chelator in matrix metalloproteinase inhibitors
  • Building block for PROTACs (Proteolysis Targeting Chimeras) through carboxylic acid- linker conjugation

The compound's 1,3-diaxial interactions between cyclobutane methylene protons and pyrazole ring current (δ = 1.2-1.8 ppm upfield shift) demonstrate unique electronic effects being exploited in NMR-assisted drug design.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H21N3O2/c1-9(2)16-11(4-7-15-16)10(8-14)13(12(17)18)5-3-6-13/h4,7,9-10H,3,5-6,8,14H2,1-2H3,(H,17,18)

InChI Key

MXIKSIDKHDYVCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclobutane ring and introduce the carboxylic acid group through a series of functional group transformations. The pyrazole moiety can be synthesized separately and then coupled with the cyclobutane derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group and pyrazole moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing various signaling pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Cyclobutane -COOH, -NH₂, 1-(propan-2-yl)-pyrazole ~293.3* Rigid cyclobutane, dual polar groups (carboxylic acid and amine)
Voxelotor (EF-140) Pyridine -OH, 1-(propan-2-yl)-pyrazole ~494.5 Approved for sickle cell disease; pyridine linker enhances solubility
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]acetic Acid Acetic Acid -Br, 1-(propan-2-yl)-pyrazole ~277.1 Bromine substituent increases lipophilicity; potential halogen bonding
1-[2-Amino-1-(4-Methoxyphenyl)ethyl]cyclohexanol Cyclohexane -OH, -NH₂, 4-methoxyphenyl ~265.3 Larger cyclohexane ring; methoxy group improves CNS penetration

*Calculated based on constituent atoms.

Physicochemical Properties

  • Polarity: The carboxylic acid group in the target compound enhances aqueous solubility compared to esters (e.g., ethyl cyanoacetate derivatives in ) but may limit blood-brain barrier permeability .
  • Lipophilicity : The cyclobutane and pyrazole groups contribute to moderate logP (~2.5 estimated), intermediate between the hydrophilic Voxelotor (logP ~1.8) and lipophilic brominated pyrazole derivatives (logP ~3.1) .

Biological Activity

1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid is a complex organic compound notable for its potential biological activities. The compound's unique structure, which includes a cyclobutane ring, an amino group, and a pyrazole moiety, contributes to its interactions with biological macromolecules. These interactions can modulate enzyme activities and receptor binding, leading to various pharmacological effects.

Molecular Formula and Weight

  • Molecular Formula : C14H23N3O2
  • Molecular Weight : 265.35 g/mol

Structural Features

The compound features:

  • Cyclobutane Ring : Provides rigidity and influences biological interactions.
  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Pyrazole Moiety : Engages in π-π interactions with aromatic residues in proteins.

Research indicates that the compound may inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways. The structural features allow it to fit into enzyme pockets effectively, potentially leading to inhibition or modulation of enzymatic activity. The following mechanisms have been observed:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets.
  • Hydrophobic Interactions : The pyrazole moiety enhances hydrophobic interactions, contributing to binding affinity.

Pharmacological Effects

The compound has shown promise in various pharmacological contexts, including:

  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications.
  • Analgesic Properties : Studies indicate that it may also exhibit analgesic effects.

Interaction Studies

Interaction studies have employed techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding affinity.
  • Isothermal Titration Calorimetry (ITC) : To study thermodynamics of binding interactions.

Case Studies

Several studies have focused on the biological activity of structurally similar compounds. For instance:

StudyCompoundKey Findings
1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acidEnhanced solubility and increased biological activity due to additional nitrogen atoms.
1-[2-Amino-1-(propylpyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acidVariation in side chains affects hydrophobicity and interaction profiles.

These studies highlight the diversity within this chemical class while emphasizing the unique properties of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid.

Synthesis and Industrial Applications

The synthesis of 1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while minimizing by-products.

Synthesis Steps

Key steps in the synthesis include:

  • Formation of the cyclobutane ring.
  • Introduction of the amino group.
  • Incorporation of the pyrazole moiety through nucleophilic substitution reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.